molecular formula C11H15N5O4 B1140821 N2-METHYL-2/'-DEOXYGUANOSINE CAS No. 19916-77-9

N2-METHYL-2/'-DEOXYGUANOSINE

Cat. No.: B1140821
CAS No.: 19916-77-9
M. Wt: 281.27
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Description

Significance of Modified Nucleosides in Genomic Integrity and Function

The integrity and function of the genome are not solely dependent on the four canonical DNA bases—adenine, guanine (B1146940), cytosine, and thymine (B56734). A variety of modified nucleosides, which are chemical alterations of these standard bases, play crucial roles in cellular processes. creative-proteomics.com These modifications can arise from both enzymatic processes within the cell and as a result of damage from endogenous and exogenous agents. mdpi.com

Conversely, DNA modifications can also be a form of damage. When DNA is exposed to alkylating agents, radiation, or reactive oxygen species, the resulting lesions can disrupt normal cellular functions. mdpi.comwikiwand.com If not repaired, these DNA adducts can lead to mutations, genomic instability, and have been implicated in the etiology of various diseases, including cancer. mdpi.comwikiwand.com The cellular machinery for DNA repair is therefore essential for removing these modifications and maintaining genomic integrity. mdpi.com The study of modified nucleosides is thus critical for understanding the complex interplay between the genome, the environment, and cellular health.

Overview of N2-Methyl-2'-deoxyguanosine as a Key DNA Adduct

N2-Methyl-2'-deoxyguanosine is a prominent DNA adduct formed through the methylation of the exocyclic amino group of guanine. cymitquimica.com A primary source of this modification is the reaction of deoxyguanosine with formaldehyde (B43269), a ubiquitous environmental pollutant and a byproduct of cellular metabolism. nih.gov This reaction, followed by reduction, leads to the stable N2-Me-dG adduct within the DNA strand. nih.gov

The presence of N2-Me-dG in DNA is of significant biological concern. It is considered a miscoding lesion, meaning it can be incorrectly read during DNA replication. nih.govnih.gov Studies have shown that during DNA synthesis, N2-Me-dG can lead to the misincorporation of thymine (T) instead of cytosine (C), resulting in G-to-A transition mutations. nih.govnih.gov This mutagenic potential underscores its importance in the context of carcinogenesis. nih.gov

Furthermore, N2-Me-dG can be a biomarker for exposure to certain carcinogens and for endogenous DNA damage. aacrjournals.org Its detection and quantification in biological samples can provide insights into the extent of DNA damage and the associated health risks. nih.govbiorxiv.org Research into the mechanisms of its formation, its mutagenic properties, and its repair is crucial for understanding its role in human health and disease.

Historical Context of N2-Methyl-2'-deoxyguanosine Research

The study of N2-Methyl-2'-deoxyguanosine is rooted in the broader field of DNA damage and repair. Early research into the effects of alkylating agents on DNA laid the groundwork for identifying specific adducts like N2-Me-dG. A significant milestone was the identification of N2-Me-dG as a product of the reaction between formaldehyde and deoxyguanosine. nih.gov This discovery was pivotal, linking a common environmental and endogenous compound to a specific form of DNA modification.

Subsequent research focused on the chemical synthesis of N2-Me-dG and oligonucleotides containing this adduct. ucl.ac.uk This enabled detailed in vitro studies of its properties, including its effects on DNA structure and its behavior during DNA replication. For instance, primer extension assays using templates containing a site-specific N2-Me-dG lesion were instrumental in demonstrating its miscoding potential and the types of mutations it induces. nih.govnih.gov

More recent investigations have utilized advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the sensitive detection and quantification of N2-Me-dG in cellular DNA. nih.govnih.gov This has allowed for a more precise understanding of its formation and repair in living cells and its potential as a biomarker for DNA damage. biorxiv.orgnih.gov The ongoing research continues to explore the biological consequences of this adduct and the cellular pathways that mitigate its harmful effects.

Chemical and Physical Properties of N2-Methyl-2'-deoxyguanosine

PropertyValueSource
Chemical Formula C11H15N5O4 nih.govbiosynth.comlgcstandards.com
Molecular Weight 281.27 g/mol nih.govbiosynth.comlgcstandards.com
CAS Number 19916-77-9 cymitquimica.combiosynth.comlgcstandards.com
Appearance White Powder cymitquimica.com
Melting Point >210°C (decomposes) chemicalbook.com
Solubility Generally soluble in polar solvents cymitquimica.com
Storage Temperature 2-8°C chembk.com
IUPAC Name 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one nih.gov

Research Findings on N2-Methyl-2'-deoxyguanosine Mutagenicity

FindingExperimental SystemConclusionSource
Miscoding Specificity In vitro primer extension with Klenow fragment of E. coli DNA polymerase IPreferential incorporation of dCMP opposite the lesion, with small amounts of dTMP misincorporation (9.4%). nih.govnih.gov
Mutation Type In vitro kinetic studiesCapable of generating G→A transition mutations. nih.govnih.gov
Replication Bypass In vitro primer extensionDNA synthesis is slightly stalled one base before the lesion but proceeds to completion. nih.govnih.gov
Lesion Bypass in Human Cells Replication of plasmid constructs in HEK293T cellsTranslesion synthesis (TLS) occurs, with efficiency varying depending on the sequence context. acs.org
Mutagenesis in Human Cells Knockdown of TLS polymerases in HEK293T cellsInduces targeted G → T transversions. acs.org

Properties

CAS No.

19916-77-9

Molecular Formula

C11H15N5O4

Molecular Weight

281.27

Origin of Product

United States

Formation Pathways and Biogenesis of N2 Methyl 2 Deoxyguanosine

Endogenous and Exogenous Precursors and Their Reactivity

Both internally generated and environmental chemicals can serve as precursors to N2-Me-dG. The reactivity of these precursors with the guanine (B1146940) base in DNA is a key factor in the adduct's formation.

A primary pathway for the formation of N2-Me-dG involves the reaction of formaldehyde (B43269) with the exocyclic amino group of deoxyguanosine. nih.govnih.gov Formaldehyde, which is produced in most living systems and is also a common environmental pollutant, reacts with deoxyguanosine to form an unstable intermediate known as a Schiff base. nih.govresearchgate.net This reaction is likely to occur within living cells, where the Schiff base can be stabilized through reduction. nih.gov Endogenous reducing agents, such as ascorbic acid and glutathione, are capable of facilitating this reduction, resulting in the stable N2-Me-dG adduct. nih.govnih.gov This process has been demonstrated experimentally where dGTP was reacted with formaldehyde and then reduced with sodium cyanoborohydride (NaBH3CN) to produce N2-Me-dGTP. nih.govresearchgate.net

The metabolic activation of certain chemical carcinogens is another significant source of N2-Me-dG. nih.govacs.orgnih.gov For instance, the in vivo metabolic oxidation of the carcinogen 1,2-dimethylhydrazine (B38074) generates methyl radicals (•CH3). nih.gov These highly reactive radicals can then methylate guanine bases within DNA, leading to the formation of several methylated derivatives, including N2-Me-dG. nih.govacs.orgnih.gov The mechanistic aspects of this radical-initiated methylation are complex and remain an area of active investigation. acs.orgnih.govresearchgate.net

Guanine bases in DNA are generally susceptible to N-alkylation by a wide array of carcinogens and electrophilic metabolites. genelink.comoup.com These alkylating agents can be of both exogenous and endogenous origin. oup.comescholarship.org Beyond formaldehyde, other aldehydes like acetaldehyde (B116499), a metabolite of ethanol (B145695) and a component of tobacco smoke, can also lead to the formation of N2-alkyl-dG adducts. nih.govoup.com Some compounds, such as certain derivatives of the chemotherapy drug camptothecin, have been shown to spontaneously bind covalently to the N2 position of 2'-deoxyguanosine (B1662781) under near-physiological conditions. rsc.org This highlights a direct alkylation pathway that does not necessarily require metabolic activation to a radical intermediate.

Mechanistic Aspects of Adduct Formation

The precise chemical mechanisms by which the methyl group is attached to the guanine base can differ, significantly influencing the yield and types of products formed. Radical-mediated reactions are particularly important in this context.

One investigated mechanism involves the combination of a methyl radical (•CH3) with a guanine neutral radical (G(-H)•). nih.govacs.orgnih.gov In experimental settings, these two radical species can be generated simultaneously through the one-electron oxidation of 2'-deoxyguanosine and a methyl radical precursor like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.govresearchgate.net The subsequent combination of the dG(-H)• and •CH3 radicals yields two major products: 8-methyl-2'-deoxyguanosine (8-Me-dG) and N2-methyl-2'-deoxyguanosine (N2-Me-dG). nih.govacs.org Research has shown that this pathway produces the two adducts in a relatively similar proportion. acs.orgnih.govresearchgate.net

An alternative pathway is the direct addition of methyl radicals to the guanine base without the prerequisite formation of a guanine radical. nih.govacs.orgnih.gov This mechanism was studied using the photolysis of methylcob(III)alamin, which generates •CH3 radicals independently. acs.orgnih.govresearchgate.net When these radicals react directly with 2'-deoxyguanosine, the primary product is 8-Me-dG. nih.govacs.orgnih.gov The formation of N2-Me-dG via this direct addition mechanism is significantly less favorable, occurring only as a minor product. acs.orgnih.govresearchgate.net This suggests that the direct addition of a methyl radical preferentially occurs at the C8 position of the guanine base. nih.gov

Data Tables

The following tables summarize key research findings regarding the formation of N2-Methyl-2'-deoxyguanosine.

Table 1: Product Ratios from Radical-Mediated Methylation of 2'-Deoxyguanosine

This table presents the relative yields of methylated guanosine (B1672433) adducts from two different radical-based formation mechanisms.

Formation MechanismPrecursorsProduct Ratio (8-Me-dG : N2-Me-dG)Source(s)
Radical Combination dG(-H)• radical + •CH3 radical1 : 0.7 acs.org, nih.gov, researchgate.net
Direct Radical Addition dG + •CH3 radical1 : 0.13 acs.org, nih.gov, researchgate.net

Table 2: List of Chemical Compounds

Comparative Analysis with Other Guanine Adducts

The biological impact of N2-Methyl-2'-deoxyguanosine (N2-Me-dG) is best understood through a comparative lens, examining its similarities and differences with other methylated and alkylated guanine adducts. These comparisons highlight the structural nuances that dictate their formation pathways and mutagenic potential.

Distinction from O6-Methyl-2'-deoxyguanosine and 8-Methyl-2'-deoxyguanosine

While all three are methylated deoxyguanosine adducts, the position of the methyl group on the guanine base is a critical determinant of their chemical properties and biological consequences.

O6-Methyl-2'-deoxyguanosine (O6-Me-dG): This adduct is formed by the methylation at the O6 position of guanine. It is considered one of the most common and potent mutagenic DNA lesions. ethz.ch O6-Me-dG arises from exposure to methylating agents, including endogenous sources like S-adenosyl-L-methionine and xenobiotics such as tobacco-specific nitrosamines. chemicalbook.com The presence of the methyl group at the O6 position directly disrupts the Watson-Crick hydrogen bonding face, leading to mispairing with thymine (B56734) during DNA replication and causing G→A transition mutations. cymitquimica.com These mutations are strongly linked to the activation of oncogenes.

8-Methyl-2'-deoxyguanosine (8-Me-dG): In this adduct, the methyl group is attached to the C8 position of the guanine base. nih.gov Its formation is often initiated by methyl radicals. researchgate.net For instance, reacting deoxyguanosine with a methyl radical generating system produces 8-Me-dG. nih.govacs.org Unlike O6-Me-dG, the methyl group in 8-Me-dG does not directly interfere with the Watson-Crick base pairing hydrogen bonds. However, it can promote a syn-glycosidic conformation, which can lead to miscoding. oup.com Studies have shown that 8-Me-dG is a miscoding lesion that can result in G→C and G→T transversions, as well as deletions. nih.govacs.org

The formation of N2-Me-dG and 8-Me-dG can occur through radical-based mechanisms. One study investigated two pathways: the combination of methyl radicals (•CH3) with guanine neutral radicals (G(-H)•) and the direct addition of •CH3 to guanine. researchgate.net The radical combination pathway yielded 8-Me-dG and N2-Me-dG in a ratio of approximately 1:0.7. researchgate.net In contrast, the direct addition of methyl radicals predominantly formed 8-Me-dG, with only minor amounts of N2-Me-dG (a ratio of 1:0.13). researchgate.net

FeatureN2-Methyl-2'-deoxyguanosine (N2-Me-dG)O6-Methyl-2'-deoxyguanosine (O6-Me-dG)8-Methyl-2'-deoxyguanosine (8-Me-dG)
Position of Methyl GroupExocyclic N2 amino groupO6 positionC8 position
Common Formation PathwayReaction with formaldehyde followed by reduction. nih.govnih.gov Also via methyl radical reactions. researchgate.netnih.govReaction with SN1/SN2 methylating agents (e.g., nitrosamines). chemicalbook.comReaction with methyl radicals. nih.govresearchgate.netacs.org
Effect on Base PairingCan cause mispairing with thymine. nih.govnih.govDirectly disrupts Watson-Crick pairing, leading to mispairing with thymine. Promotes syn conformation, leading to miscoding. oup.com
Primary Mutagenic OutcomeG→A transitions. nih.govnih.govG→A transitions. cymitquimica.comG→C and G→T transversions, deletions. nih.govacs.org

Analogies and Differences with N2-Ethyl-2'-deoxyguanosine Formation

A close analogue of N2-Me-dG is N2-Ethyl-2'-deoxyguanosine (N2-Et-dG), where an ethyl group is attached to the same exocyclic N2 amino group of guanine.

Analogies: The primary analogy lies in their formation from aldehydes. N2-Me-dG is derived from formaldehyde, the simplest aldehyde. nih.govnih.gov Formaldehyde reacts with the N2-amino group of deoxyguanosine to form an unstable Schiff base, which is then stabilized by reduction to yield N2-Me-dG. nih.govnih.gov Similarly, N2-Et-dG is formed from acetaldehyde. nih.gov Acetaldehyde, a metabolite of ethanol, reacts with deoxyguanosine to form a stable N2-Et-dG adduct, which has been detected in the DNA of tissues from alcoholic patients. nih.govnih.gov Both formaldehyde and acetaldehyde are ubiquitous, arising from both endogenous metabolic processes and environmental exposures. nih.govoup.com

Differences: The most apparent difference is the size of the alkyl group—a methyl group in N2-Me-dG versus an ethyl group in N2-Et-dG. This seemingly small difference in size can influence the efficiency of formation and the interaction with DNA processing enzymes. Research has been conducted on a series of N2-alkyl-2'-deoxyguanosine adducts, with alkyl groups ranging from methyl to larger structures, to study how the size of these groups affects the catalytic efficiency and fidelity of DNA polymerases. genelink.com While both are N2-alkyl adducts, N2-Et-dG has been shown to strongly block replicative DNA polymerization, which can lead to frameshift deletion mutations. oup.com In contrast, studies on N2-Me-dG have highlighted its potential to cause G→A transition mutations with only a slight stalling of the DNA polymerase. nih.gov

Furthermore, in a study analyzing acetaldehyde-derived DNA adducts in mice, N2-ethylidene-dG (the precursor Schiff base to N2-Et-dG) was the major adduct detected, whereas N2-Et-dG itself was not detected, suggesting the levels of the reduced, stable adduct were significantly lower. nih.govoup.com

FeatureN2-Methyl-2'-deoxyguanosine (N2-Me-dG)N2-Ethyl-2'-deoxyguanosine (N2-Et-dG)
Precursor AldehydeFormaldehyde. nih.govnih.govAcetaldehyde. nih.gov
Alkyl GroupMethyl (-CH3)Ethyl (-CH2CH3)
Formation MechanismReaction of aldehyde with N2 of guanine to form a Schiff base, followed by reduction. nih.govnih.govReaction of aldehyde with N2 of guanine to form a Schiff base, followed by reduction. nih.govoup.com
Biological ContextAssociated with endogenous metabolism and environmental exposure to formaldehyde. nih.govescholarship.orgAssociated with ethanol metabolism and acetaldehyde exposure. nih.govnih.gov

Molecular Recognition and Structural Impact Within Nucleic Acids

Influence on DNA Duplex Structure and Stability

The addition of a methyl group at the N2 position of deoxyguanosine can influence the local structure and stability of the DNA double helix. While some DNA lesions cause significant distortions, N7-methyl-2'-deoxyguanosine (a related but different compound) has been shown to only minimally perturb the duplex structure. pnas.org However, the N2-methylation directly impacts the Watson-Crick face of the base.

Studies on related N2-alkyl-dG adducts have shown that the size of the alkyl group can affect the catalytic efficiency and fidelity of DNA polymerases, suggesting that even a small methyl group can have steric implications within the DNA grooves. genelink.com In the context of RNA, N2-methylguanosine (m2G) paired with cytosine in an RNA duplex has been found to be isoenergetic with a standard G-C pair, indicating it doesn't significantly alter the thermodynamic stability in that context. researchgate.net However, the environment of a DNA duplex differs, and the impact on stability can be sequence-dependent.

FeatureObservationReference
N2-Me-dG in DNA Can influence local DNA structure and stability. genelink.com
N2-methylguanosine in RNA Isoenergetic with G-C pairs in RNA duplexes. researchgate.net

Perturbation of Watson-Crick Base Pairing Interactions

The N2 position of guanine (B1146940) is directly involved in the formation of one of the three hydrogen bonds in a standard Watson-Crick G-C base pair. The presence of a methyl group at this position can sterically hinder or alter this hydrogen bonding pattern.

In a canonical N2-Me-dG-C pair, the methyl group is positioned in the minor groove of the DNA helix. researchgate.net For this pairing to occur, the methyl group must adopt a specific rotational conformation (s-trans). researchgate.net While this pairing is possible, the modification can also facilitate mispairing with other bases. For instance, studies have shown that N2-Me-dG can lead to G→A transition mutations, suggesting that it can pair with thymine (B56734) during DNA replication. nih.govnih.gov Kinetic studies have indicated that the frequency of inserting thymine opposite N2-Me-dG is only slightly lower than inserting the correct base, cytosine. nih.gov

In contrast to the single methylation, dimethylation at the N2 position (m22G) is known to be more disruptive to Watson-Crick base pairing with cytosine. researchgate.net

Base Pairing ScenarioConsequenceReference
N2-Me-dG with Cytosine Methyl group in minor groove; requires s-trans conformation. researchgate.net
N2-Me-dG with Thymine Can lead to G→A transition mutations. nih.govnih.gov
N2,N2-dimethylguanosine with Cytosine More disruptive to Watson-Crick pairing. researchgate.net

Conformational Dynamics of N2-Methyl-2'-deoxyguanosine within DNA

The methyl group of N2-methylguanosine can exist in two energetically stable rotational isomers: s-cis and s-trans. researchgate.net The preferred conformation depends on the base it is paired with. As mentioned, pairing with cytosine favors the s-trans rotamer. researchgate.net When paired with adenine, the s-cis configuration is required. researchgate.net In a wobble pair with uracil (B121893) (in RNA), both conformations are possible due to the lack of hydrogen bonding involving the exocyclic amine. researchgate.net

Larger adducts at the N2 position, such as those derived from 4-hydroxynonenal, can exhibit more complex conformational equilibria, including syn/anti toggling about the glycosidic bond, which can lead to significant structural disruptions like base displacement and intercalation. acs.org While N2-Me-dG is a much smaller adduct, its conformational flexibility is a key aspect of its biological effects.

Recognition by DNA- and RNA-Binding Proteins (excluding repair enzymes, covered elsewhere)

The methylation at the N2 position of guanine can alter the recognition of DNA by various proteins. The methyl group, protruding into the minor groove, can either sterically block or create new contact points for protein binding.

While specific proteins that recognize N2-methylguanosine have not been definitively identified, it is known that modifications in the minor groove can impact protein-DNA interactions. researchgate.net For example, the presence of N7-methyl-2'-deoxyguanosine within a nucleosome core particle can lead to the formation of DNA-protein cross-links with histone proteins. pnas.org This suggests that alkylation of guanine can mediate interactions with proteins that are in close proximity to the DNA.

Furthermore, the process of translesion synthesis (TLS) involves various DNA polymerases that must accommodate the modified base in their active sites. The efficiency and fidelity of bypass by polymerases like pol η, pol ζ, and Rev1 are influenced by the structure of the adduct. acs.org For instance, DNA polymerase κ can perform error-free replication past certain N2-dG adducts by stabilizing a conformation that allows for correct Watson-Crick base pairing. acs.org

Analytical Methodologies for N2 Methyl 2 Deoxyguanosine Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of N2-Me-dG, serving to separate the adduct from the complex mixture of normal nucleosides and other DNA lesions present in a hydrolyzed DNA sample. This separation is crucial for accurate identification and quantification, preventing interference from other compounds.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the separation and purification of N2-Me-dG. In research settings, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. By manipulating the composition of the mobile phase, typically through a gradient elution, researchers can achieve effective separation of N2-Me-dG from unmodified deoxyguanosine (dG) and other adducts.

For instance, studies have successfully used C18 columns for the fractionation of N2-Me-dG. nih.govacs.org One method involved a reversed-phase Wakopak Wakosil 5C18-200T column with a linear gradient of 0–40% acetonitrile (B52724) in 50 mM triethylamine (B128534) acetate (B1210297) (pH 7.0) over 40 minutes, which allowed for the isolation of N2-Me-dGTP, a precursor. nih.gov Another approach used a Mightysil RP-18 GP Aqua column with a gradient of 0–40% acetonitrile in 50 mM sodium phosphate (B84403) buffer (pH 6.0) to separate the digested nucleosides, clearly distinguishing the N2-Me-dG peak from the dG peak. nih.gov The identity of the separated product is typically confirmed by its UV spectrum and retention time compared to a synthesized standard. nih.gov

Table 1: Examples of HPLC Conditions for N2-Methyl-2'-deoxyguanosine Analysis
ParameterCondition 1Condition 2
Column Reversed-phase Wakopak Wakosil 5C18-200T (0.46 × 25 cm) nih.govMightysil RP-18 GP Aqua (0.46 × 25 cm) nih.gov
Mobile Phase Linear gradient of 50 mM triethylamine acetate (pH 7.0) with 0–40% acetonitrile nih.govLinear gradient of 50 mM sodium phosphate buffer (pH 6.0) with 0–40% acetonitrile nih.gov
Flow Rate 1.0 ml/min nih.gov1.0 ml/min nih.gov
Run Time 40 min nih.gov40 min nih.gov
Detection UV nih.govUV nih.gov

Ultra-High Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 μm). This results in significantly higher resolution, greater sensitivity, and faster analysis times. UPLC is particularly advantageous for resolving complex mixtures of DNA adducts, which may include isomers that are difficult to separate using conventional HPLC. acs.orgchemrxiv.org

In the context of DNA adductomics, UPLC systems are often coupled with mass spectrometry. For example, an Acquity UPLC System with an HSS T3 column (1.8 μm particle size) has been used to separate multiple DNA adducts simultaneously. acs.org The enhanced chromatographic efficiency of UPLC is crucial for reducing matrix effects and improving the signal-to-noise ratio, which is essential when quantifying trace-level adducts like N2-Me-dG in biological samples such as human lung tissue. acs.org The development of UPLC-based methods has been a key factor in advancing the field of untargeted DNA adductomics, allowing for the profiling of a wide range of DNA modifications in a single analysis. chemrxiv.orgchemrxiv.org

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is the gold standard for the detection and quantification of DNA adducts due to its unparalleled sensitivity and specificity. chemrxiv.org When coupled with liquid chromatography, it provides a powerful platform for identifying lesions based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted method for the reliable quantification of specific DNA lesions, including N2-Me-dG. nih.gov This technique involves the separation of the analyte by LC, followed by ionization (commonly electrospray ionization, ESI) and two stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated molecule of N2-Me-dG is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of mass spectrometry.

A characteristic fragmentation for nucleoside adducts is the neutral loss of the 2'-deoxyribose sugar moiety (116.0474 Da). nih.govnih.gov The specific transition from the precursor ion to a characteristic product ion is monitored using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), which provides high specificity and allows for accurate quantification. acs.org For example, online nano-LC-MS/MS (nLC-MS/MS) has been used to quantify N2-Me-dG levels in cellular DNA, detecting approximately 90 modifications per 10^6 nucleosides in HEK293T cells exposed to the compound. nih.gov

Table 2: LC-MS/MS Parameters for N2-Alkyl-dG Analysis
ParameterExample Method
LC System Dionex Ultimate 3000 module nih.gov
Analytical Column Homemade Magic C18 AQ (5 μm, 75 μm × 200 mm) nih.gov
Mobile Phases A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile nih.gov
Gradient 30 min linear gradient of 0-95% B nih.gov
Flow Rate 300 nL/min nih.gov
MS Mode Targeted Parallel Reaction Monitoring (PRM) acs.org
Fragmentation Higher-energy Collisional Dissociation (HCD) acs.org
Key Transition Monitoring the neutral loss of the deoxyribose moiety nih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Quadrupole-Time of Flight (Q-TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). This capability is the foundation of "DNA adductomics," an untargeted approach aimed at discovering the full spectrum of DNA modifications in a sample. chemrxiv.orgchemrxiv.orgnih.gov

In an untargeted workflow, HRMS is used to screen for all potential DNA adducts by searching for ions that exhibit the characteristic neutral loss of the deoxyribose moiety upon fragmentation. nih.govnih.gov Once a potential adduct is detected, its accurate mass is used to determine its elemental composition, providing a putative identification. Further structural confirmation can be achieved through MS/MS or even MS^3 experiments, which provide detailed fragmentation spectra. nih.gov This approach has been instrumental in identifying numerous previously unknown DNA adducts in various tissues and has the capability to detect isomers, such as distinguishing O6-methyl-dG from N2-methyl-dG, which may have the same nominal mass but different exact masses and fragmentation patterns. nih.govbiorxiv.org

For the most precise and accurate quantification, isotope-dilution mass spectrometry is the method of choice. nih.govnist.gov This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-N2-Me-dG) to the sample before processing and analysis. nih.gov This internal standard is chemically identical to the analyte (N2-Me-dG) but has a higher mass due to the incorporation of heavy isotopes (e.g., 15N, 13C).

The stable isotope-labeled standard co-elutes with the native analyte during chromatography and behaves identically during ionization and fragmentation. nih.govnist.gov By measuring the ratio of the signal from the native analyte to the signal from the internal standard, any variations in sample preparation, injection volume, or instrument response can be corrected for. This method allows for highly accurate absolute quantification of the adduct level, overcoming challenges like matrix effects and variations in extraction efficiency. nih.govnist.govnih.gov Isotope-dilution LC-MS/MS has been successfully used to quantify a wide range of DNA lesions, including N2-Me-dG, with high precision in various biological contexts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural characterization of N2-methyl-2'-deoxyguanosine (N2-Me-dG) and for determining the conformation of this adduct within DNA duplexes. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectra of N2-Me-dG show characteristic signals that confirm its structure. For instance, a singlet corresponding to the H8 proton, a triplet for the 1'-H of the deoxyribose sugar, and a doublet for the methyl group protons are key identifiers. oup.com The chemical shifts of these protons can be influenced by factors such as solvent and temperature. nih.gov In a Me₂SO-d₆ solution, the ¹H-NMR signals for N2-Me-dG were observed at δ 10.49 (brs, NH), 7.89 (s, H8), 6.30 (brs, 1H, J = 5.2 Hz, N₂H), 6.17 (t, J = 7.2 Hz, 1′-H), 5.26 (d, J = 3.6 Hz, 3′-OH), 4.85 (t, J = 6.0 Hz, 5′-OH), 4.36 (m, 3′-H), 3.81 (m, 4′-H), 3.55 and 3.50 (m, 5′-H), 3.30 (d, -CH₃), and 2.20 and 2.60 (m, 2′-H). oup.com

The following table summarizes typical ¹H NMR chemical shifts for N2-methyl-2'-deoxyguanosine.

ProtonChemical Shift (ppm)MultiplicityReference
NH10.49brs oup.com
H87.89s oup.com
N₂H6.30brs oup.com
1'-H6.17t oup.com
3'-OH5.26d oup.com
5'-OH4.85t oup.com
3'-H4.36m oup.com
4'-H3.81m oup.com
5'-H3.55 and 3.50m oup.com
-CH₃3.30d oup.com
2'-H2.20 and 2.60m oup.com

Site-Specific Incorporation Strategies for Mechanistic Studies

To investigate the biological consequences of N2-methyl-2'-deoxyguanosine, such as its effects on DNA replication and repair, it is crucial to incorporate the adduct into a specific position within a DNA sequence. nih.govnih.gov This site-specific placement allows for detailed mechanistic studies of how cellular machinery interacts with this particular type of DNA damage. nih.govnih.gov

A primary method for achieving this is through solid-phase phosphoramidite (B1245037) chemistry. sci-hub.sewikipedia.org This involves the chemical synthesis of an oligonucleotide chain on a solid support. To incorporate N2-Me-dG, a protected N2-methyl-2'-deoxyguanosine phosphoramidite building block is required. This modified phosphoramidite is then coupled to the growing oligonucleotide chain at the desired position during automated DNA synthesis. wikipedia.orgescholarship.org Following the synthesis, the oligonucleotide is cleaved from the support and deprotected, yielding the purified, site-specifically modified DNA strand. wikipedia.org

Another strategy involves the enzymatic incorporation of the corresponding nucleotide triphosphate, N2-methyl-2'-deoxyguanosine triphosphate (N2-Me-dGTP). oup.compnas.org This can be accomplished using a DNA polymerase and a template DNA strand. oup.com For instance, a primer can be extended by a polymerase, which incorporates N2-Me-dGTP at a specific site dictated by the template sequence. pnas.org

Once synthesized, these site-specifically modified oligonucleotides are invaluable tools for a variety of in vitro and in vivo studies. For example, they can be used as templates in primer extension reactions with DNA polymerases to study translesion synthesis. nih.govnih.gov These experiments can determine the efficiency and fidelity with which a polymerase bypasses the N2-Me-dG lesion, revealing its miscoding potential. nih.govnih.gov Studies have shown that N2-Me-dG can lead to G→A transition mutations. nih.govnih.gov

Furthermore, these modified oligonucleotides can be incorporated into plasmid vectors and introduced into cells to study the cellular repair mechanisms that recognize and remove the N2-Me-dG adduct. nih.gov By analyzing the fate of the adduct and the genetic outcome in different repair-proficient and -deficient cell lines, researchers can elucidate the specific DNA repair pathways involved.

The following table provides an overview of common strategies for site-specific incorporation and their applications in mechanistic studies.

Incorporation StrategyKey StepsApplication in Mechanistic StudiesReferences
Solid-Phase Phosphoramidite ChemistrySynthesis of a protected N2-methyl-2'-deoxyguanosine phosphoramidite; Automated coupling during oligonucleotide synthesis.Creation of templates for in vitro DNA replication and repair assays; Structural studies of modified DNA duplexes. sci-hub.sewikipedia.orgescholarship.org
Enzymatic IncorporationSynthesis of N2-methyl-2'-deoxyguanosine triphosphate (N2-Me-dGTP); Primer extension using a DNA polymerase and template.Studies of translesion synthesis by various DNA polymerases; Analysis of polymerase fidelity and bypass efficiency. oup.compnas.org
Plasmid-Based ApproachesLigation of a site-specifically modified oligonucleotide into a gapped duplex or plasmid vector.In vivo studies of DNA repair pathways (e.g., nucleotide excision repair); Mutagenesis assays in cellular systems. nih.gov

Synthetic Strategies for N2 Methyl 2 Deoxyguanosine and Modified Oligonucleotides

Chemical Synthesis of N2-Methyl-2'-deoxyguanosine Nucleoside Analogues

The synthesis of N2-methyl-2'-deoxyguanosine and its analogues has been approached through several strategic routes, often involving multi-step procedures starting from deoxyguanosine or its derivatives.

One common strategy involves the conversion of 2'-deoxyguanosine (B1662781) into a tricyclic 1,N2-isopropeno derivative, also known as 4-desmethyl-2'-deoxywyosine. oup.com This intermediate can then be methylated to yield 2'-deoxywyosine, and subsequent removal of the blocking group provides 3-methyl-2'-deoxyguanosine. oup.com A simplified, three-step procedure has also been reported for the preparation of N2-alkyl derivatives of both guanosine (B1672433) and 2'-deoxyguanosine, which proceeds via the N-5-alkylation of N-4-desmethylwyosines followed by deprotection with N-bromosuccinimide. tandfonline.comtandfonline.com This method has the advantage of not requiring the protection of the sugar moiety's hydroxyl groups. tandfonline.com

Another prevalent approach utilizes 2-halopurine derivatives as key intermediates. umich.edu The 2-fluoro substituent is particularly effective as it is readily displaced by nucleophiles. umich.edu However, the introduction of the 2-fluoro group into 2'-deoxyguanosine requires anhydrous conditions to prevent depurination, which is a risk under the harsh acidic conditions typically used for ribonucleosides. umich.eduresearchgate.net This is achieved through nonaqueous diazotization with t-butyl nitrite (B80452) and HF in pyridine. umich.edu Protection of the C6 oxygen group, often with a trimethylsilylethyl (TMSE) group, is also necessary to facilitate the displacement of the halogen. umich.edu The resulting 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine can then be reacted with methylamine (B109427) to yield N2-methyl-2'-deoxyguanosine.

A different method involves the direct methylation of 2'-deoxyguanosine. Formaldehyde (B43269) can react with the exocyclic amino group of deoxyguanosine to form a Schiff base, which upon reduction, yields N2-methyl-2'-deoxyguanosine. nih.govnih.gov This reaction is thought to occur in living cells, where endogenous reducing agents are present. nih.govnih.gov Free radical mechanisms have also been explored for the methylation of 2'-deoxyguanosine, which can produce both C-8 and N2-methylated adducts. nih.gov

Palladium-catalyzed coupling reactions have also been employed as a general method for preparing N2-substituted dG nucleosides in good yields. hi.is

Starting MaterialKey IntermediatesReagentsProductReference(s)
2'-deoxyguanosine4-desmethyl-2'-deoxywyosine, 2'-deoxywyosine1. Acetone/reflux, 2. Methylating agent, 3. N-bromosuccinimide3-methyl-2'-deoxyguanosine oup.com
Guanosine / 2'-deoxyguanosineN-4-desmethylwyosines1. N-5-alkylation, 2. N-bromosuccinimideN2-methyl/ethyl guanosine/deoxyguanosine tandfonline.comtandfonline.com
2'-deoxyguanosine2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine1. Acetylation, 2. Mitsunobu alkylation (trimethylsilylethanol), 3. Nonaqueous diazotization (t-butyl nitrite, HF/pyridine), 4. MethylamineN2-methyl-2'-deoxyguanosine umich.edu
2'-deoxyguanosineSchiff base1. Formaldehyde, 2. Reducing agentN2-methyl-2'-deoxyguanosine nih.govnih.gov
2'-deoxyguanosinedG(-H)• radicalsMethyl radicals (e.g., from tert-butyl peracetate photolysis)8-Me-dG and N2-Me-dG nih.gov
2-haloinosine derivatives-Palladium catalyst, amineN2-substituted dG nucleosides hi.is

Phosphoramidite (B1245037) Chemistry for Site-Specific Incorporation into DNA Oligonucleotides

The site-specific incorporation of N2-methyl-2'-deoxyguanosine into synthetic DNA oligonucleotides is predominantly achieved using phosphoramidite chemistry. biosearchtech.comgenelink.com This solid-phase synthesis method allows for the precise placement of modified nucleosides within a DNA sequence. The key building block for this process is the N2-methyl-dG phosphoramidite, specifically 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite. chemicalbook.combiosynth.com

The synthesis of this phosphoramidite begins with the appropriately protected N2-methyl-2'-deoxyguanosine nucleoside. The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group, and the exocyclic amino group of guanine (B1146940) is methylated. wikipedia.org The 3'-hydroxyl group is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer. sigmaaldrich.comisotope.com

During automated oligonucleotide synthesis, this modified phosphoramidite is coupled to the growing DNA chain, which is attached to a solid support. wikipedia.org The high coupling efficiency of these phosphoramidites is crucial for obtaining high-yield and high-quality oligonucleotides. sigmaaldrich.com Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. wikipedia.org

This methodology has been instrumental in preparing site-specifically modified oligonucleotides containing N2-methyl-dG for various biochemical and structural studies. nih.govnih.gov For instance, such modified oligonucleotides have been used as templates in primer extension reactions to investigate the miscoding properties of the N2-methyl-dG adduct. nih.govnih.gov

PhosphoramiditeProtecting GroupsApplicationReference(s)
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite5'-DMT, N2-methyl, 3'-(2-cyanoethyl)Site-specific incorporation of N2-Me-dG into DNA oligonucleotides biosearchtech.comchemicalbook.combiosynth.com
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite]5'-DMT, N2-isobutyryl, 3'-(2-cyanoethyl)Standard DNA synthesis sigmaaldrich.com
2'-deoxyguanosine phosphoramidite (¹⁵N₅, 98%)5'-DMT, N2-isobutyryl, 3'-(2-cyanoethyl)Synthesis of isotopically labeled DNA isotope.com

Post-Synthetic Modification Approaches in Oligonucleotide Synthesis

Post-synthetic modification provides an alternative and powerful strategy for introducing specific modifications into oligonucleotides after the main chain has been assembled. This approach is particularly useful for incorporating adducts that may be unstable under the conditions of standard phosphoramidite chemistry.

One example of a post-synthetic strategy involves the incorporation of a precursor nucleoside into the oligonucleotide, which is then converted to the desired adduct. For instance, oligonucleotides containing a 2-fluoro-2'-deoxyinosine residue can be synthesized. umich.edu The reactive 2-fluoro group can then be displaced by an appropriate amine, such as methylamine, after the oligonucleotide has been assembled, to generate the N2-methyl-dG modification. umich.edu This method leverages the stability of the 2-fluoro-2'-deoxyinosine phosphoramidite during synthesis and allows for the late-stage introduction of the desired modification.

Another strategy involves the use of a convertible nucleoside. For example, to create malondialdehyde (MDA) adducts of deoxyguanosine (M1dG), a post-synthetic modification strategy has been developed. acs.org This provides a viable route to oligonucleotides containing this specific type of damage. acs.org

Similarly, the generation of formamidopyrimidine (Fapy-dG) lesions in DNA can be achieved post-synthetically. researchgate.net This is significant because Fapy-dG is a major product of oxidative DNA damage, and its synthesis within oligonucleotides is challenging. researchgate.net

These post-synthetic approaches offer versatility and expand the range of modifications that can be site-specifically introduced into DNA, enabling detailed studies of their biological consequences. chemie-brunschwig.ch

Synthesis of Related N2-Substituted Deoxyguanosine Derivatives for Structure-Function Relationship Studies

To understand the structure-function relationships of N2-substituted deoxyguanosine adducts, a variety of derivatives with different alkyl and aryl groups have been synthesized. These studies help to elucidate how the size, shape, and chemical properties of the substituent at the N2 position influence DNA structure, enzyme recognition, and mutagenic potential.

A general and efficient method for synthesizing a range of N2-substituted dG nucleosides is through the use of 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine as a versatile intermediate. umich.edu This compound readily reacts with various primary and secondary amines to yield the corresponding N2-substituted deoxyguanosine derivatives. nih.gov

Another approach involves the use of 2-bromo-2'-deoxyinosine (B54784) 5'-phosphate (BrdIMP) as a starting material to prepare N2-substituted dGMP derivatives, which can then be converted to the corresponding triphosphates. tandfonline.com This method has been used to synthesize a series of dGTP analogs with substituents of varying sizes on the exocyclic amino group. tandfonline.com These analogs, such as N2-ethyl-dGTP, N2-n-hexyl-dGTP, and N2-phenyl-dGTP, have been used to probe the substrate specificity of DNA polymerases. tandfonline.com

A simple, three-step procedure starting from guanosine or 2'-deoxyguanosine has been developed to create N2-methyl and N2-ethyl derivatives via N-4-desmethylwyosine intermediates. tandfonline.comtandfonline.com This method has also been extended to synthesize other N2-alkylated guanosines. tandfonline.com

The synthesis of bulky N2-aralkylated guanines, such as N2-benzyl-2'-deoxyguanosine, has been achieved through the direct aralkylation of 2'-deoxyguanosine. sci-hub.se These bulky adducts are important for studying the effects of environmental carcinogens.

These synthetic efforts have produced a "steric tool box" of N2-alkyl-2'-deoxyguanosine phosphoramidites, with alkyl groups ranging from methyl to benzyl (B1604629) and beyond. biosearchtech.comgenelink.com This allows researchers to systematically investigate the steric requirements at the N2 position of deoxyguanosine in various biological contexts, such as DNA polymerase fidelity and DNA repair. biosearchtech.comgenelink.com

DerivativeSynthetic StrategyApplicationReference(s)
N2-ethyl-dG, N2-n-hexyl-dG, N2-phenyl-dGFrom 2-bromo-2'-deoxyinosine 5'-phosphate (BrdIMP)Substrates for DNA polymerase studies tandfonline.com
N2-ethyl-dGVia N-4-desmethylwyosine intermediateStructure-function studies tandfonline.comtandfonline.com
N2-benzyl-dGDirect aralkylation of 2'-deoxyguanosineStudying bulky DNA adducts sci-hub.se
N2-ethyl-dG, N2-isobutyl-dG, N2-neopentyl-dG, N2-benzyl-dGPhosphoramidite chemistryProbing steric requirements at N2 of dG biosearchtech.comgenelink.com
N2-(benz[a]anthracen-7-ylmethyl)-2'-deoxyguanosineDirect aralkylation of 2'-deoxyguanosineSite-specific mutagenicity studies sci-hub.se

Future Research Directions and Unresolved Questions

Elucidating the Full Spectrum of Endogenous Formation Pathways

The primary known endogenous pathway for N2-Me-dG formation involves the reaction of formaldehyde (B43269) with 2'-deoxyguanosine (B1662781) (dG). nih.govnih.gov Formaldehyde, a byproduct of cellular metabolism including the metabolism of serine, choline, and methionine, reacts with the exocyclic amino group of dG to form a Schiff base. nih.gov This intermediate is subsequently reduced by endogenous reducing agents, such as ascorbic acid and glutathione, to the stable N2-Me-dG adduct. nih.govnih.gov

However, the complete range of endogenous sources and modulating factors for formaldehyde production and its subsequent reaction with dG remains to be fully elucidated. Future research should focus on:

Metabolic Conditions: Investigating how different metabolic states, such as oxidative stress or specific nutrient deficiencies, influence the intracellular levels of formaldehyde and endogenous reductants, thereby affecting the rate of N2-Me-dG formation.

Alternative Precursors: Exploring the possibility of other endogenous aldehydes or metabolic intermediates that could lead to the formation of N2-Me-dG or structurally similar adducts.

Enzymatic Involvement: Determining if any enzymatic processes, either directly or indirectly, catalyze or influence the formation of the initial Schiff base or its reduction.

Comprehensive Characterization of DNA Polymerase Interactions and Misincorporation Landscapes

In vitro studies have demonstrated that N2-Me-dG is a miscoding lesion. nih.govnih.gov When encountered by the Klenow fragment of Escherichia coli DNA polymerase I, N2-Me-dG preferentially directs the incorporation of deoxycytidine monophosphate (dCMP), the correct base. However, it also facilitates the misincorporation of deoxythymidine monophosphate (dTMP) at a significant frequency, leading to G→A transition mutations. nih.govnih.gov

While these findings are crucial, a more comprehensive understanding of the interactions between N2-Me-dG and the full repertoire of DNA polymerases is needed. Key unresolved questions include:

Polymerase Specificity: How do different classes of DNA polymerases, including high-fidelity replicative polymerases and specialized translesion synthesis (TLS) polymerases, interact with N2-Me-dG? nih.gov It is known that TLS polymerases play roles beyond their canonical functions, and their involvement in bypassing lesions like N2-alkyl-dG adducts during transcription has been observed. nih.gov

Fidelity and Kinetics: What are the detailed kinetic parameters (Km and Vmax) for the incorporation of correct and incorrect nucleotides opposite N2-Me-dG by various human DNA polymerases? neb.com

Structural Basis of Misincorporation: What is the three-dimensional structure of the active site of different DNA polymerases when bypassing N2-Me-dG? High-resolution structural data would provide insights into the molecular basis for dTMP misincorporation.

Sequence Context Effects: How does the local DNA sequence surrounding the N2-Me-dG adduct influence the fidelity of DNA polymerases and the likelihood of misincorporation?

Below is an interactive data table summarizing the steady-state kinetic parameters for nucleotide incorporation opposite N2-Me-dG by the Klenow fragment of E. coli DNA polymerase I.

NucleotideApparent Km (µM)Apparent Vmax (fmol/min/µg)Frequency of Insertion (Vmax/Km)Relative Frequency
dCTP1.8 ± 0.412 ± 0.76.71
dTMP5.0 ± 1.128 ± 4.15.60.84
dATP200 ± 5012 ± 2.60.060.009
dGTP150 ± 3012 ± 2.10.080.012

Data derived from in vitro primer extension reactions. The frequency of insertion is a measure of the efficiency of nucleotide incorporation.

Identification and Functional Dissection of Novel Repair Mechanisms

The cellular response to DNA damage involves a complex network of repair pathways to maintain genomic integrity. nih.gov The primary mechanisms for repairing single-stranded DNA damage are base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). nih.govwikipedia.orgsketchy.com N-methylated DNA adducts are typically substrates for the BER pathway. mdpi.comnih.gov

However, the specific repair pathways and enzymes responsible for the recognition and removal of N2-Me-dG in human cells have not been definitively identified. Future research should aim to:

Identify Key Repair Enzymes: Utilize techniques such as CRISPR-Cas9 genetic screening to identify the specific DNA glycosylases, endonucleases, and other repair factors involved in the removal of N2-Me-dG.

Characterize Repair Efficiency: Quantify the efficiency of different repair pathways in excising N2-Me-dG from various sequence contexts and chromatin states.

Investigate Pathway Crosstalk: Determine if there is any overlap or competition between different repair pathways, such as BER and NER, in the processing of N2-Me-dG, as has been observed for some oxidative DNA lesions. mdpi.com

Explore Novel Mechanisms: Investigate the possibility of direct reversal repair mechanisms, similar to the action of O6-methylguanine-DNA methyltransferase (MGMT) on O6-methylguanine, that may act on N2-Me-dG. nih.gov

Integration with Systems Biology Approaches to DNA Damage Response

The presence of DNA adducts like N2-Me-dG can trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). This network of pathways coordinates cell cycle progression, DNA repair, and, if the damage is too severe, apoptosis. Understanding how N2-Me-dG influences the broader DDR network is essential for predicting its biological consequences.

Future research should focus on:

DDR Activation: Identifying the specific sensor proteins and signaling pathways that are activated in response to the presence of N2-Me-dG.

Genomic Instability: Investigating the contribution of unrepaired N2-Me-dG lesions to genomic instability, including the formation of micronuclei and other chromosomal aberrations. researchgate.net

Systems-Level Modeling: Developing computational models that integrate data on N2-Me-dG formation, repair, and polymerase interaction to simulate its impact on cellular homeostasis and disease development.

Epigenetic Interactions: Exploring the interplay between N2-Me-dG formation and epigenetic modifications, as DNA damage and repair can influence the epigenetic landscape. wikipedia.org

Development of Advanced Analytical Techniques for Low-Level Detection

Accurate and sensitive detection of N2-Me-dG in biological samples is crucial for assessing endogenous levels and understanding its role in human health. Current methods for DNA adduct detection include 32P-postlabeling, immunoassays, and various mass spectrometry-based techniques. berkeley.edufrontiersin.org Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a gold standard due to its sensitivity and ability to provide structural information. frontiersin.orgnih.govnih.gov

Despite these advances, there is a continuing need to develop more sensitive and high-throughput methods for the detection of N2-Me-dG, which often exists at very low levels. Future directions in analytical methodology should include:

Enhanced Sensitivity: Developing novel LC-MS/MS methods with lower limits of detection to accurately quantify endogenous N2-Me-dG levels in small biological samples. preprints.org

High-Throughput Screening: Creating assays that can rapidly screen for the presence of N2-Me-dG in large population studies to investigate its association with various diseases.

Adductomics Approaches: Integrating N2-Me-dG into broader "DNA adductomics" platforms that aim to simultaneously measure a wide range of DNA adducts in a single sample, providing a comprehensive picture of DNA damage. nih.govnih.gov

Single-Molecule Analysis: Exploring the potential of single-molecule sequencing technologies, such as nanopore sequencing, to directly detect N2-Me-dG and map its location within the genome. preprints.org

The table below provides a comparative overview of common DNA adduct detection methods.

TechniqueSensitivityThroughputStructural Information
32P-PostlabelingHighLowLimited
Immunoassays (e.g., ELISA)Moderate to HighHighIndirect
Gas Chromatography-Mass Spectrometry (GC-MS)HighModerateYes
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Very HighModerate to HighYes

Q & A

Q. What analytical methods are used to detect and quantify N2-Methyl-2'-deoxyguanosine in DNA samples?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are primary techniques. For example, HPLC has been applied to separate and identify modified nucleosides in DNA hydrolysates, as demonstrated in chromatographic analyses of Geobacillus kaustophilus chromosomes . LC-MS offers higher sensitivity for low-abundance adducts, such as oxidative lesions like 8-oxo-dG, which can be adapted for N2-methyl derivatives . Standardization with synthetic N2-methyl-2'-deoxyguanosine is critical for calibration .

Q. How does N2-Methyl-2'-deoxyguanosine influence DNA structure and stability compared to unmodified deoxyguanosine?

N2-methylation introduces steric hindrance at the Watson-Crick face of guanine, potentially altering base-pairing and helix geometry. Studies on analogous adducts (e.g., 1,N2-propanodeoxyguanosine) show that bulky modifications destabilize duplex DNA and promote non-canonical structures like Hoogsteen pairing . However, the smaller methyl group may cause subtler effects, necessitating circular dichroism (CD) or nuclear magnetic resonance (NMR) to assess conformational changes .

Advanced Research Questions

Q. What synthetic strategies are employed for site-specific incorporation of N2-Methyl-2'-deoxyguanosine into oligonucleotides?

Site-specific incorporation requires protected phosphoramidite derivatives. For example, 2′-dimethylamino-3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl)-2′-deoxyguanosine has been synthesized using siloxane protecting groups to enable selective methylation at the N2 position . Post-synthetic deprotection and purification via reverse-phase HPLC ensure fidelity. Challenges include minimizing side reactions (e.g., O6-methylation) and optimizing coupling efficiency in solid-phase synthesis .

Q. How do researchers differentiate between N2-Methyl-2'-deoxyguanosine and other oxidative lesions (e.g., 8-oxo-dG) when assessing DNA damage?

Differentiation relies on tandem mass spectrometry (MS/MS) to distinguish fragmentation patterns. For instance, 8-oxo-dG produces a characteristic fragment ion at m/z 168, absent in N2-methyl-dG . Immunochemical methods (e.g., monoclonal antibodies) can also be used, but cross-reactivity with structurally similar adducts requires validation via competitive ELISA .

Q. What challenges arise in interpreting data from studies where N2-Methyl-2'-deoxyguanosine adduct levels conflict with oxidative stress biomarkers?

Conflicts may arise from differing formation mechanisms: N2-methyl-dG is typically a product of alkylating agents (e.g., methyl donors), while 8-oxo-dG results from reactive oxygen species (ROS). Discrepancies in adduct yields (e.g., 1.4% for free 8-oxo-dG vs. variable N2-methyl-dG levels) suggest distinct repair efficiencies or experimental artifacts (e.g., artifactual oxidation during DNA extraction) . Multi-omics approaches (e.g., coupling adductomics with transcriptomics) can clarify biological context .

Q. How can computational modeling aid in predicting the mutagenic potential of N2-Methyl-2'-deoxyguanosine?

Molecular dynamics (MD) simulations can predict how methylation affects DNA polymerase fidelity. For example, simulations of N2-methyl-dG in DNA polymerase β active sites have shown delayed nucleotide incorporation due to altered hydrogen bonding. These insights guide in vitro primer extension assays using lesion-containing templates to quantify misincorporation rates .

Q. What experimental controls are critical when studying repair kinetics of N2-Methyl-2'-deoxyguanosine in cellular systems?

Controls should include:

  • Unmodified DNA : To baseline repair enzyme activity.
  • Positive controls : e.g., 8-oxo-dG, which is repaired by OGG1.
  • Knockout cell lines : e.g., alkB−/− strains, to assess AlkB-family dioxygenase involvement.
    Quantitative PCR (qPCR) or comet assays post-alkylating agent exposure (e.g., methyl methanesulfonate) can validate repair efficiency .

Methodological Notes

  • Data Contradictions : Address variability in adduct quantification by reporting limits of detection (LOD) and inter-laboratory reproducibility metrics .
  • Advanced Tools : Consider cryo-EM for structural analysis of N2-methyl-dG in nucleosomes or CRISPR-Cas9 for genome-editing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.